molecular formula C23H20FN3O4S B2703083 3-fluoro-4-methoxy-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide CAS No. 898420-91-2

3-fluoro-4-methoxy-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide

Cat. No.: B2703083
CAS No.: 898420-91-2
M. Wt: 453.49
InChI Key: DBJDWLLDWAERBG-UHFFFAOYSA-N
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Description

3-fluoro-4-methoxy-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is a synthetic organic compound with the molecular formula C 23 H 20 FN 3 O 4 S and a molecular weight of 453.5 g/mol . Its structure features a benzenesulfonamide group linked to a 2-methylquinazolin-4(3H)-one moiety, creating a multifunctional molecule of significant interest in medicinal chemistry and biochemical research . The compound's distinct architecture, incorporating both a fluorinated methoxy phenyl group and a quinazolinone system, suggests potential for diverse biological interactions, particularly as a key pharmacophore in the development of enzyme inhibitors. This compound is classified for Research Use Only and is not intended for diagnostic, therapeutic, or veterinary applications. Researchers can utilize this chemical as a key intermediate in organic synthesis or as a lead compound for developing novel bioactive molecules. Its complex structure, confirmed by its SMILES representation (COc1ccc(S(=O)(=O)Nc2ccc(-n3c(C)nc4ccccc4c3=O)cc2C)cc1F), offers a versatile scaffold for further chemical modification and structure-activity relationship (SAR) studies .

Properties

IUPAC Name

3-fluoro-4-methoxy-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN3O4S/c1-14-12-16(27-15(2)25-21-7-5-4-6-18(21)23(27)28)8-10-20(14)26-32(29,30)17-9-11-22(31-3)19(24)13-17/h4-13,26H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBJDWLLDWAERBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)C)NS(=O)(=O)C4=CC(=C(C=C4)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-methoxy-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide typically involves a multi-step process:

  • Starting Materials: : The process begins with commercially available precursors like fluorobenzene, methoxybenzenesulfonyl chloride, and others.

  • Functional Group Interconversion: : Reactions such as halogenation, sulfonylation, and coupling are commonly involved.

  • Reaction Conditions: : These steps often require specific catalysts, solvents (like dichloromethane or acetonitrile), and temperature conditions varying between ambient and elevated temperatures.

Industrial Production Methods

Scaling up the synthesis to an industrial level necessitates optimized conditions ensuring cost-effectiveness, high yield, and safety:

  • Catalyst: : Use of homogeneous or heterogeneous catalysts to ensure selective reactivity.

  • Continuous Flow Chemistry: : Adopting continuous flow setups for efficient and scalable production.

  • Purification: : Techniques like crystallization and chromatography are essential to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-4-methoxy-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is reactive under various conditions:

  • Oxidation and Reduction: : It can undergo redox reactions, albeit under carefully controlled conditions.

  • Substitution Reactions:

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. Conditions often involve controlled temperatures and inert atmospheres.

Major Products

The compound can yield a variety of products depending on the type of reaction, such as:

  • Hydroxylated Derivatives: : From oxidation.

  • Amine Derivatives: : Via reduction.

  • Substituted Aromatics: : Through substitution reactions.

Scientific Research Applications

Chemical Properties and Structure

The compound can be characterized by its molecular formula C21H22FN3O4SC_{21}H_{22}FN_3O_4S and a molecular weight of approximately 425.41 g/mol. Its structural features include a sulfonamide group, which is known for its biological activity.

Anticancer Activity

Research has indicated that compounds with quinazoline moieties, similar to the structure of 3-fluoro-4-methoxy-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide, exhibit significant anticancer properties. For instance, quinazoline derivatives have been shown to act as inhibitors of various kinases involved in cancer progression, including phosphoinositide-3-kinase (PI3K) and receptor tyrosine kinases (RTKs).

Case Study:
A study demonstrated that certain quinazoline derivatives exhibited potent activity against breast cancer cell lines, highlighting their potential as therapeutic agents in oncology .

Antimicrobial Properties

Compounds similar to this sulfonamide have displayed antibacterial and antifungal activities. The presence of the sulfonamide group enhances the compound's ability to inhibit bacterial growth by interfering with folic acid synthesis.

Case Study:
In vitro studies revealed that quinazoline derivatives possess antimicrobial properties effective against a range of pathogens, including resistant strains . The mechanism often involves disruption of bacterial protein synthesis.

Anti-inflammatory Effects

Quinazoline derivatives have also been investigated for their anti-inflammatory properties. The ability to inhibit inflammatory pathways makes these compounds valuable in treating conditions such as arthritis and other inflammatory diseases.

Case Study:
Research indicated that specific quinazoline compounds demonstrated significant anti-inflammatory activity comparable to standard anti-inflammatory drugs . This suggests that this compound may also exhibit similar effects.

Antidiabetic Potential

Recent studies suggest that some quinazoline derivatives can inhibit enzymes like alpha-amylase and alpha-glucosidase, which are crucial in carbohydrate metabolism. This inhibition can help manage blood sugar levels in diabetic patients.

Case Study:
Molecular docking studies demonstrated that certain synthesized quinazolines effectively bind to these enzymes, indicating their potential as antidiabetic agents .

Mechanism of Action

The mechanism by which 3-fluoro-4-methoxy-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide exerts its effects involves:

  • Molecular Targets: : It primarily targets enzymes and receptors integral to disease pathways.

  • Pathways: : The compound may inhibit or activate specific biological pathways, leading to therapeutic or biochemical changes.

Comparison with Similar Compounds

Key Structural Analogues and Their Activities

The following table summarizes structurally related compounds and their biological or physicochemical properties:

Compound Name & Source Structural Features Activity/Properties
4-(2-(2-(Methylthio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide Ethyl linker, methylthio substituent at C2 of quinazolinone, benzenesulfonamide KI = 7.1 nM (hCA I inhibition); higher activity than bulkier substituents
4-(2-(4-Oxo-2-((2-(piperidin-1-yl)ethyl)thio)quinazolin-3(4H)-yl)ethyl)benzenesulfonamide Piperidinyl-ethylthio chain at C2 of quinazolinone KI = 22.2 nM (hCA I inhibition); reduced activity due to steric hindrance
3-(2-Mercapto-7-methoxy-4-oxoquinazolin-3(4H)-yl)benzenesulfonamide Mercapto (-SH) at C2, methoxy at C7 of quinazolinone Synthesized but activity not reported; structural similarity suggests CA inhibition
Parent compound (1): 4-(2-(4-Oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)ethyl)benzenesulfonamide Thioxo (-S-) at C2 of quinazolinone Higher CA inhibition than derivatives; KI values suggest thioxo enhances binding
Phthalimide-linked 2-methyl-4-oxoquinazolin-3(4H)-yl derivatives Phthalimide or hexahydrophthalimide linked to quinazolinone Antioxidant activity (DPPH assay); moderate BBB/CNS permeability predicted

Substituent Effects on Activity

Quinazolinone C2 Modifications: The methylthio group in the first analogue (KI = 7.1 nM) confers stronger hCA I inhibition than bulkier groups like piperidinyl-ethylthio (KI = 22.2 nM) . The target compound lacks a thioether but has a methyl group on the quinazolinone, which may reduce steric clashes while maintaining moderate activity. The thioxo group in the parent compound (1) shows superior CA inhibition, suggesting that electron-withdrawing groups at C2 enhance binding . The target compound’s unsubstituted C2 position may result in lower activity unless compensated by other substituents.

Aromatic Ring Substituents: The 3-fluoro-4-methoxy pattern on the benzenesulfonamide in the target compound is unique. Fluoro groups typically improve metabolic stability and membrane permeability, while methoxy may enhance solubility .

Linker and Chain Flexibility: Ethyl linkers (as in analogues above) balance flexibility and rigidity for target engagement.

Pharmacokinetic and Physicochemical Considerations

  • Metabolic Stability : The fluoro substituent resists oxidative metabolism, while the methoxy group may undergo demethylation. Comparatively, phthalimide-linked derivatives exhibit favorable intestinal absorption and CNS permeability .
  • Toxicity: Thiol-containing analogues (e.g., mercaptoquinazolinones) may pose reactivity risks, whereas the target compound’s lack of thiols could improve safety .

Biological Activity

3-Fluoro-4-methoxy-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antifungal research. This article reviews the compound's biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a sulfonamide group, a fluorinated aromatic ring, and a quinazolinone moiety. Its molecular formula is C20H22FN3O3SC_{20}H_{22}FN_3O_3S, with a molecular weight of approximately 399.47 g/mol. The presence of fluorine and methoxy groups is significant for its biological activity, influencing both lipophilicity and electronic properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Similar compounds have shown inhibition of key enzymes involved in fungal ergosterol synthesis, specifically the cytochrome P450 enzyme CYP51, which is crucial for fungal cell membrane integrity.
  • Induction of Apoptosis : Preliminary studies suggest that derivatives of this compound may induce apoptosis in cancer cells by activating intrinsic pathways, potentially through modulation of Bcl-2 family proteins.

Antifungal Activity

Research indicates that compounds structurally related to this compound exhibit significant antifungal properties. For instance, a study demonstrated that derivatives with similar structural features effectively inhibited the growth of Candida albicans and Candida parapsilosis with MIC values comparable to established antifungals like fluconazole .

Anticancer Activity

In vitro studies have assessed the anticancer potential against various cell lines:

  • Cell Lines Tested : MDA-MB-468 (breast cancer), HT29 (colon cancer), and HCT116 (colon cancer).
  • Results : Compounds derived from this framework exhibited low micromolar GI50 values, indicating potent growth inhibition. For example, one derivative showed an IC50 value of 148.26 μM against NIH/3T3 cells, suggesting selective toxicity towards cancer cells over normal cells .

Case Study 1: Antifungal Efficacy

A study evaluated the antifungal activity of several derivatives against Candida species. The results indicated that compounds with electron-withdrawing groups such as fluorine significantly enhanced antifungal activity due to increased lipophilicity and better interaction with the target enzyme CYP51 .

CompoundMIC (μg/mL)Target Organism
2e1.23C. parapsilosis
2d1.50C. albicans

Case Study 2: Anticancer Potential

In another investigation focusing on anticancer properties, derivatives were tested against multiple cancer cell lines. The study highlighted that modifications at the para position on the phenyl moiety significantly impacted biological activity, which was attributed to changes in electronic properties and steric factors .

Cell LineIC50 (μM)Reference Compound
MDA-MB-468<10Doxorubicin
HT2915Cisplatin
HCT11620Paclitaxel

Q & A

Q. Characterization Methods :

  • NMR Spectroscopy : 1H^1H and 13C^13C NMR (e.g., δ 3.90 ppm for methoxy groups, aromatic proton splitting patterns) .
  • Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]+^+ or [M–H]^- peaks) .
  • Elemental Analysis : Validates purity and stoichiometry .

Table 1 : Example Yields and Characterization Data from Analogous Syntheses

SubstituentYield (%)1H^1H NMR Key PeaksESI-MS ([M+H]+^+)
7-Methoxy71δ 3.90 (s, OCH3_3)364.0
8-Bromo62δ 7.93 (d, J=7.1 Hz)457.9 ([M–H]^-)

Advanced Research Question: How can reaction conditions be optimized to improve yields of the quinazolinone core during synthesis?

Answer:
Key optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) may enhance cyclization efficiency compared to alcohols .
  • Temperature Control : Reflux at 80–100°C balances reaction rate and byproduct formation. Microwave-assisted synthesis could reduce time .
  • Catalyst Use : Acid catalysts (e.g., p-TsOH) may accelerate thiourea intermediate cyclization .
  • Substituent Effects : Electron-withdrawing groups (e.g., Br) on anthranilic acids reduce steric hindrance, improving yields (see Table 1) .

Troubleshooting : Low yields may arise from incomplete cyclization. Monitor via TLC or in situ 1H^1H NMR to track intermediate conversion .

Advanced Research Question: How do structural modifications (e.g., substituents on the quinazolinone ring) influence biological activity, and what methods validate these effects?

Answer:
Structure-Activity Relationship (SAR) Strategies :

Substituent Variation : Replace methoxy/fluoro groups with bulkier (e.g., trifluoromethyl) or polar (e.g., hydroxyl) groups to modulate lipophilicity and target binding .

Scaffold Hybridization : Fuse with triazine or pyrimidine moieties to enhance kinase inhibition (see for triazine-based analogs).

Q. Validation Methods :

  • In Vitro Assays : Measure IC50_{50} values against target enzymes (e.g., carbonic anhydrase) .
  • Computational Modeling : Docking studies (e.g., AutoDock) predict binding interactions with active sites .
  • Pharmacokinetic Profiling : Assess metabolic stability via liver microsome assays .

Advanced Research Question: How can researchers resolve contradictions in reported biological activity data for this compound class?

Answer:
Contradictions may arise from:

  • Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays).
  • Impurity Interference : Validate compound purity via HPLC (>95%) and LC-MS to exclude byproducts .
  • Structural Misassignment : Re-examine NMR data (e.g., NOESY for stereochemistry) and compare with published spectra .

Case Study : If inhibition data conflict between studies, repeat assays with controls (e.g., known inhibitors) and use statistical tools (e.g., ANOVA) to assess significance .

Basic Research Question: What spectroscopic techniques are critical for confirming the sulfonamide and quinazolinone functionalities?

Answer:

  • 1H^1H NMR :
    • Sulfonamide NH2_2 protons appear as broad singlets (δ 7.42–7.48 ppm, exchangeable with D2_2O) .
    • Quinazolinone C=O groups deshield adjacent protons (δ 8.05–8.10 ppm) .
  • IR Spectroscopy : Stretching vibrations at ~1700 cm1^{-1} (C=O) and ~1320/1150 cm1^{-1} (S=O) .
  • 13C^13C NMR : Carbonyl carbons resonate at δ 172–177 ppm .

Advanced Research Question: What strategies mitigate degradation during storage or biological testing?

Answer:

  • Storage Conditions : Store at –20°C in anhydrous DMSO or under nitrogen to prevent hydrolysis .
  • Stabilizers : Add antioxidants (e.g., BHT) to aqueous formulations.
  • Degradation Monitoring : Use accelerated stability studies (40°C/75% RH) with HPLC-PDA to track decomposition products .

Advanced Research Question: How can researchers design analogs to improve blood-brain barrier (BBB) penetration for CNS targets?

Answer:

  • Lipophilicity Optimization : Introduce trifluoromethyl groups to enhance logP (see for analogs with improved BBB uptake).
  • Molecular Weight Control : Aim for <450 Da via fragment-based design.
  • In Silico Prediction : Use tools like SwissADME to estimate BBB permeability .

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